molecular formula C12H21NO3S2 B14794501 ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

Cat. No.: B14794501
M. Wt: 291.4 g/mol
InChI Key: PFZHERDGIOIXJJ-UHFFFAOYSA-N
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Description

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate is a complex organic compound with the molecular formula C12H21NO3S2 and a molecular weight of 291.4 g/mol . This compound is characterized by the presence of a bicyclic structure and thioester functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate typically involves the reaction of ethanethioic acid with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioesters and bicyclic organic molecules, such as:

Uniqueness

Ethanethioic acid, compd. with S-(3-hydroxy-1-azabicyclo[2.2.2]oct-3-yl)methyl ethanethioate is unique due to its specific bicyclic structure and the presence of both thioester and hydroxyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H21NO3S2

Molecular Weight

291.4 g/mol

IUPAC Name

ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate

InChI

InChI=1S/C10H17NO2S.C2H4OS/c1-8(12)14-7-10(13)6-11-4-2-9(10)3-5-11;1-2(3)4/h9,13H,2-7H2,1H3;1H3,(H,3,4)

InChI Key

PFZHERDGIOIXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S.CC(=O)SCC1(CN2CCC1CC2)O

Origin of Product

United States

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